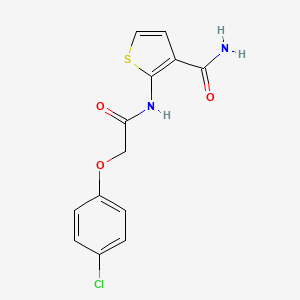

2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c14-8-1-3-9(4-2-8)19-7-11(17)16-13-10(12(15)18)5-6-20-13/h1-6H,7H2,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPXNLGNHKXRII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide typically involves the following steps:

Preparation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Formation of 2-(4-Chlorophenoxy)acetamide: The 4-chlorophenoxyacetic acid is then converted to its corresponding amide by reacting with ammonia or an amine.

Cyclization to Thiophene Derivative: The amide is then subjected to cyclization with a thiophene derivative, such as thiophene-3-carboxylic acid, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups to their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has a variety of scientific research applications due to its unique structural features.

Scientific Research Applications

2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide is studied for its potential in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

- It is investigated as a potential antimicrobial, anti-inflammatory, and anticancer agent.

Materials Science - The thiophene ring in its structure makes it a candidate for use in organic semiconductors and conductive polymers.

Biological Research - It is utilized in studies related to enzyme inhibition and receptor binding because of its ability to interact with biological macromolecules.

Properties

- IUPAC Name: 2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxamide

- InChI: InChI=1S/C13H11ClN2O3S/c14-8-1-3-9(4-2-8)19-7-11(17)16-13-10(12(15)18)5-6-20-13/h1-6H,7H2,(H2,15,18)(H,16,17)

- InChI Key: ZTPXNLGNHKXRII-UHFFFAOYSA-N

- Canonical SMILES: C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C(=O)N)Cl

- Molecular Formula: C13H11ClN2O3S

- Molecular Weight: 310.76 g/mol

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate (Compound 1683-0504)

- Structure : Replaces the carboxamide at position 3 with an ethyl ester and introduces acetyl and methyl groups at positions 5 and 4, respectively.

- The acetyl and methyl groups add steric bulk, which may reduce binding affinity to polar active sites .

2-(2-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)

- Structure : Features a tetrahydrobenzo[b]thiophene core (saturated ring) and a 4-methoxyphenylpiperazine substituent.

- The piperazine moiety introduces basicity, enhancing solubility in acidic environments.

- Bioactivity : Demonstrates 60% acetylcholinesterase (AChE) inhibition at 10 μM, outperforming donepezil (40% inhibition) in Ellman’s assay. The 4-methoxy group likely contributes to π-π stacking with AChE’s catalytic site .

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0)

- Structure: Incorporates a sulfonyl group instead of the phenoxyacetamido side chain and a cyclopenta-fused thiophene.

- Key Differences: The sulfonyl group increases acidity (pKa ~1–2) and hydrogen-bond acceptor capacity compared to the neutral 4-chlorophenoxy group. The cyclopenta ring enhances rigidity, possibly improving target selectivity .

- Applications: No reported bioactivity data, but sulfonamide derivatives are common in kinase inhibitors.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Electron-Withdrawing vs. In contrast, 4-methoxy groups in analogs like IIId are electron-donating, enhancing interactions with aromatic residues in enzymes .

- Solubility: Piperazine-containing derivatives (e.g., IIId) exhibit improved aqueous solubility due to protonatable nitrogen atoms, whereas the target compound’s neutral 4-chlorophenoxy group may limit solubility .

Biological Activity

2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorophenoxy group and an acetamido moiety. This unique structure suggests potential interactions with various biological targets, which may lead to therapeutic applications.

Preliminary studies indicate that 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, such as cyclooxygenase, which is involved in inflammatory processes.

- Receptor Interaction : The structural characteristics of this compound suggest potential interactions with cellular receptors that could modulate various signaling pathways .

Antimicrobial Properties

Research indicates that thiophene derivatives, including 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide, demonstrate significant antimicrobial activity against various bacterial strains. This activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes suggests it may possess anti-inflammatory properties. In vitro studies have shown that related compounds can reduce inflammation markers in cell cultures, indicating potential therapeutic applications for inflammatory diseases .

Anticancer Activity

The structural features of 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide suggest it may serve as a lead compound for cancer treatment. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting mitotic processes .

Table 1: Comparative Biological Activity of Thiophene Derivatives

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide | Chlorophenoxy, Acetamido | Antimicrobial, Anti-inflammatory |

| 2-Amino-4-methylthiophene-3-carboxamide | Methyl group | Anticancer |

| Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-methylthiophene-3-carboxylate | Methyl ester, Acetamido | Antimicrobial |

Case Study: Antimicrobial Activity Assessment

In a recent study evaluating the antimicrobial efficacy of thiophene derivatives, 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent.

In Vivo Studies

In vivo studies conducted on rat models demonstrated that the compound significantly prolonged clotting time when compared to standard anticoagulants like heparin. This suggests potential applications in thrombolytic therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-3-carboxamide core. A common approach is the condensation of 2-aminothiophene-3-carboxamide with 4-chlorophenoxyacetyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent choice (e.g., DMF or THF) and temperature (0–25°C) significantly influence yield. For example, demonstrates that ethyl thiophene carboxylate derivatives are synthesized via similar coupling reactions under anhydrous conditions, achieving yields of 60–80% after purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the presence of the 4-chlorophenoxy group (δ ~6.8–7.4 ppm for aromatic protons) and acetamido moiety (δ ~2.1–2.3 ppm for CH3).

- FT-IR : Key peaks include C=O stretches (~1650–1700 cm⁻¹ for carboxamide and acetamido groups) and N-H stretches (~3200–3350 cm⁻¹).

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., C13H12ClN2O3S has a theoretical MW of 320.75 g/mol).

- Elemental Analysis : Ensures purity (>95% as per for analogous compounds) .

Q. What in vitro assays are typically employed to evaluate the antioxidant activity of thiophene-3-carboxamide derivatives?

- Methodological Answer :

- DPPH Radical Scavenging Assay : Measures hydrogen-donating capacity at 517 nm; IC50 values <50 µg/mL indicate strong activity.

- ABTS+ Decolorization Assay : Quantifies radical cation scavenging at 734 nm.

- FRAP (Ferric Reducing Antioxidant Power) : Assesses Fe³+ to Fe²+ reduction.

- Positive Controls : Ascorbic acid or Trolox for benchmarking. reports IC50 values of 12–45 µg/mL for similar derivatives, highlighting the impact of substituents on activity .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound during synthesis?

- Methodological Answer :

- Reaction Path Search (RPS) : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways .

- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize solvent selection.

- Kinetic Modeling : Microkinetic analyses using software like Chemkin® estimate rate constants for competing pathways. highlights ICReDD’s approach, reducing trial-and-error experimentation by 30–50% .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in anti-inflammatory applications?

- Methodological Answer :

- Analog Synthesis : Modify the 4-chlorophenoxy group (e.g., replace Cl with Br, CF3) or vary the acetamido linker (e.g., alkyl vs. aryl).

- In Vivo Models : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg) to assess COX-2 inhibition.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like NF-κB or TNF-α. ’s SMILES data for similar thiophenes supports docking validations .

Q. How should researchers address discrepancies in biological activity data reported across different studies for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values for antioxidant activity) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Replication Studies : Reproduce conflicting experiments under identical conditions. emphasizes rigorous experimental design to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.